molecular formula C15H13F3N4O B2962134 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1340902-48-8

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2962134
CAS No.: 1340902-48-8
M. Wt: 322.291
InChI Key: PJOUHKZGIOCPGT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position carries a 4-(trifluoromethyl)phenyl group, while the 5-position is modified with a methyl group linked to a 2-ethylimidazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole ring may contribute to hydrogen bonding or π-π stacking interactions in biological targets.

Properties

IUPAC Name

5-[(2-ethylimidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O/c1-2-12-19-7-8-22(12)9-13-20-14(21-23-13)10-3-5-11(6-4-10)15(16,17)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOUHKZGIOCPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features an oxadiazole ring fused with an imidazole and a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:

C15H14F3N3O\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{O}

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has shown promising results in various in vitro assays against different cancer cell lines.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several oxadiazole derivatives, including our compound of interest, against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The results indicated that:

  • MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM) .
  • A549 Cell Line : The IC50 was found to be in the range of 0.12–2.78 µM for related oxadiazole compounds .

Table 1 summarizes the IC50 values of various compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-715.63
TamoxifenMCF-710.38
Related Oxadiazole DerivativesA5490.12 - 2.78

The biological activity of oxadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. Flow cytometry assays revealed that these compounds promote apoptotic pathways through the activation of caspase enzymes and upregulation of p53 expression .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the phenyl ring and imidazole moiety can significantly influence anticancer potency.

  • Substituents on Phenyl Ring : The presence of electron-withdrawing groups (EWGs) such as trifluoromethyl enhances cytotoxicity compared to electron-donating groups (EDGs).
  • Imidazole Variations : Alterations in the imidazole side chain have been shown to affect both solubility and biological activity, suggesting a need for careful design in drug development .

Case Studies

Several case studies have documented the efficacy of similar oxadiazole derivatives in preclinical models:

  • Study on HDAC Inhibition : A derivative exhibited high inhibitory activity against histone deacetylases (HDACs), crucial for cancer cell proliferation control .
  • In Vivo Models : Animal studies demonstrated significant tumor growth inhibition when treated with oxadiazole derivatives compared to control groups.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Substituents Key Features
Target Compound 1,2,4-oxadiazole - 3-position: 4-(trifluoromethyl)phenyl
- 5-position: [(2-ethyl-1H-imidazol-1-yl)methyl]
Combines trifluoromethyl (electron-withdrawing) and imidazole (hydrogen bonding) groups.
SEW2871 1,2,4-oxadiazole - 3-position: 3-(trifluoromethyl)phenyl
- 5-position: 4-phenyl-5-(trifluoromethyl)thiophen-2-yl
Selective S1PR1 agonist; thiophene and trifluoromethyl groups enhance receptor affinity.
Compound 75b 1,2,4-oxadiazole - 3-position: 4-(4-(trifluoromethyl)phenoxy)phenyl
- 5-position: 1H-indol-5-yl
Phenoxy linker and indole group may improve CNS penetration.
Compound 26 1,2,4-oxadiazole - 3-position: 4-(trifluoromethyl)phenyl
- 5-position: 1H-indol-4-yl
Indole substituent could modulate solubility and target selectivity.

Pharmacological and Physicochemical Properties

Property Target Compound SEW2871 Compound 75b
Molecular Weight ~380 g/mol ~439 g/mol ~425 g/mol
LogP Estimated ~3.5 (high due to CF₃ and imidazole) ~4.2 (thiophene enhances lipophilicity) ~3.8 (phenoxy linker balances polarity)
Bioactivity Not reported; imidazole suggests kinase or protease inhibition potential. S1PR1 agonist (EC₅₀ = 13 nM) Anticipated CNS activity due to indole .
Metabolic Stability High (CF₃ resists oxidation) Moderate (thiophene may undergo CYP450 metabolism) High (indole and CF₃ enhance stability)

Spectroscopic Characterization

  • IR Spectroscopy : The target compound would show N-H stretches (~3400 cm⁻¹ for imidazole) and C-F stretches (~1150 cm⁻¹ for CF₃) .
  • NMR :
    • ¹H NMR : Imidazole protons (δ 7.5–8.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .
    • ¹³C NMR : CF₃ carbon (δ 125–130 ppm, quartet due to J-CF coupling) .

Key Research Findings

Imidazole vs.

Trifluoromethyl Impact : The CF₃ group in all analogs enhances metabolic stability and membrane permeability, critical for oral bioavailability .

Antimicrobial Potential: Oxadiazoles with heterocyclic substituents (e.g., imidazole, indole) show broad-spectrum activity against pathogens like S. aureus and C. albicans .

Q & A

Q. Key Variables :

VariableOptimal ConditionYield ImpactReference
SolventTHFHigh polarity improves cyclization
BaseNaHHigher reactivity vs. K₂CO₃
Temperature60–80°CPrevents side reactions

How is the structural confirmation of this compound achieved post-synthesis?

Basic Research Question
Structural validation requires multi-spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Assign peaks for trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR), oxadiazole C=N (δ ~160–165 ppm), and imidazole protons (δ 7.2–8.1 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve spatial arrangement of the imidazole-oxadiazole core (e.g., dihedral angles between rings) .

Q. Example Data :

TechniqueKey Signal/ParameterSignificanceReference
¹⁹F NMRδ -62.5 ppmCF₃ group
X-rayDihedral angle: 15°Planarity

How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Advanced Research Question
SAR strategies focus on modifying substituents to enhance target binding or pharmacokinetics:

  • Substituent Variation : Replace trifluoromethyl with chloro , methoxy , or cyano groups to alter electron density .
  • Bioisosteric Replacement : Swap oxadiazole with 1,2,3-triazole to improve metabolic stability .
  • In vitro Assays : Test COX-2 inhibition (IC₅₀) or kinase activity using fluorescence polarization .

Case Study : In COX-2 inhibitors, trifluoromethyl improved selectivity (100-fold COX-2/COX-1 ratio) vs. methyl groups .

What computational methods predict the binding affinity of this compound to biological targets?

Advanced Research Question
Use molecular docking and MD simulations to assess interactions:

  • Docking Software : AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., COX-2 or kinases) .
  • Key Parameters :
    • Binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).
    • H-bond interactions with catalytic residues (e.g., Arg120 in COX-2) .

Example : Compound 9c (analog) showed a docking score of -9.2 kcal/mol with COX-2, correlating with experimental IC₅₀ = 50 nM .

How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Advanced Research Question
Discrepancies arise from metabolic stability, bioavailability, or off-target effects. Mitigation strategies:

  • Metabolic Profiling : Use liver microsomes to identify unstable motifs (e.g., oxadiazole hydrolysis) .
  • PK/PD Modeling : Correlate plasma half-life (e.g., t₁/₂ ≥ 4 hours) with efficacy in rodent models .
  • Proteomic Screening : Identify off-target binding via affinity chromatography .

Example : A pyrazole analog with a short t₁/₂ (1.2 hours) failed in vivo despite high in vitro potency .

How do solvent and catalyst choices impact the scalability of the synthesis?

Advanced Research Question
Scale-up requires optimizing cost and safety:

  • Solvent : Replace THF with 2-MeTHF (renewable, higher boiling point) to reduce flammability .
  • Catalyst : Use Pd/C instead of Pd(Ph₃P)₂Cl₂ for easier recovery .

Q. Yield Comparison :

ConditionYield (Lab Scale)Yield (Pilot Scale)Reference
THF/NaH75%68%
2-MeTHF/K₂CO₃70%72%

What analytical techniques resolve impurities in the final product?

Basic Research Question

  • HPLC-PDA : Detect trace intermediates (e.g., unreacted imidazole) with C18 column (ACN/water gradient) .
  • LC-MS : Identify byproducts (e.g., oxadiazole ring-opened species) via m/z shifts .

Q. Impurity Profile :

ImpuritySourceResolution Method
Unreacted imidazoleIncomplete couplingSilica chromatography
Hydrolysis productMoisture exposureAnhydrous storage

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